REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]([F:10])=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH:5]=[O:6].[N:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[Mg]Br>C1COCC1.C(Cl)Cl>[Br:1][C:2]1[C:3]([F:10])=[C:4]([CH:5]([C:12]2[CH:13]=[CH:14][CH:15]=[CH:16][N:11]=2)[OH:6])[CH:7]=[CH:8][CH:9]=1
|
Name
|
|
Quantity
|
0.25 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(=C(C=O)C=CC1)F
|
Name
|
|
Quantity
|
5.35 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
5.91 mL
|
Type
|
reactant
|
Smiles
|
N1=C(C=CC=C1)[Mg]Br
|
Name
|
crude material
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature slowly over 2 hr
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The reaction quenched with a saturated aqueous solution of NH4Cl
|
Type
|
ADDITION
|
Details
|
The reaction mixture was diluted with CH2Cl2
|
Type
|
CUSTOM
|
Details
|
Layers were separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with CH2Cl2 (2×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to afford a yellow residue
|
Type
|
CUSTOM
|
Details
|
chromatographed
|
Type
|
CUSTOM
|
Details
|
Purification of the crude material by silica gel chromatography
|
Type
|
CUSTOM
|
Details
|
an ISCO machine (40 g column, 40 mL/min, 1-40% EtOAc in hexanes over 25 min, tr=16 min)
|
Duration
|
16 min
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=C(C=CC1)C(O)C1=NC=CC=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.276 mmol | |
AMOUNT: MASS | 78 mg | |
YIELD: PERCENTYIELD | 22.45% | |
YIELD: CALCULATEDPERCENTYIELD | 22.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |